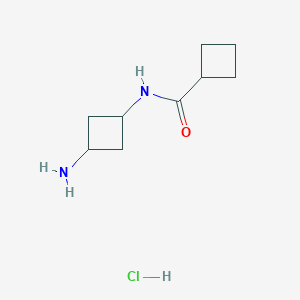![molecular formula C12H16ClF3N2O2 B3366049 2,2,2-trifluoroethyl N-{3-[(dimethylamino)methyl]phenyl}carbamate hydrochloride CAS No. 1311315-71-5](/img/structure/B3366049.png)
2,2,2-trifluoroethyl N-{3-[(dimethylamino)methyl]phenyl}carbamate hydrochloride
Übersicht
Beschreibung
2,2,2-Trifluoroethyl N-{3-[(dimethylamino)methyl]phenyl}carbamate hydrochloride is a synthetic compound with a molecular formula of C12H16ClF3N2O2 and a molecular weight of 312.71 g/mol . This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-{3-[(dimethylamino)methyl]phenyl}carbamate hydrochloride typically involves the reaction of 3-[(dimethylamino)methyl]aniline with 2,2,2-trifluoroethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trifluoroethyl N-{3-[(dimethylamino)methyl]phenyl}carbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoroethyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamate derivatives.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoroethyl N-{3-[(dimethylamino)methyl]phenyl}carbamate hydrochloride has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 2,2,2-trifluoroethyl N-{3-[(dimethylamino)methyl]phenyl}carbamate hydrochloride involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The dimethylamino group can interact with various receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-Trifluoroethylamine: Used in similar synthetic applications but lacks the carbamate functionality.
N-{3-[(Dimethylamino)methyl]phenyl}carbamate: Similar structure but without the trifluoroethyl group.
2,2,2-Trifluoroethyl N-phenylcarbamate: Similar but lacks the dimethylamino group.
Uniqueness
2,2,2-Trifluoroethyl N-{3-[(dimethylamino)methyl]phenyl}carbamate hydrochloride is unique due to the presence of both the trifluoroethyl and dimethylamino groups. This combination imparts distinct physicochemical properties, such as increased lipophilicity and potential for specific biochemical interactions, making it valuable in various research and industrial applications .
Eigenschaften
IUPAC Name |
2,2,2-trifluoroethyl N-[3-[(dimethylamino)methyl]phenyl]carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O2.ClH/c1-17(2)7-9-4-3-5-10(6-9)16-11(18)19-8-12(13,14)15;/h3-6H,7-8H2,1-2H3,(H,16,18);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHXNLLCQXFGTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=CC=C1)NC(=O)OCC(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311315-71-5 | |
| Record name | Carbamic acid, N-[3-[(dimethylamino)methyl]phenyl]-, 2,2,2-trifluoroethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311315-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-Hydroxy-3-[(1-oxoallyl)oxy]propyl]trimethylammonium chloride](/img/structure/B3365988.png)

![cis-Hexahydro-cyclopenta[c]pyrrol-4-onehydrochloride](/img/structure/B3365996.png)



![5-Oxo-hexahydro-pyrrolo[3,2-b]pyrrole-1-carboxylic acid tert-butyl ester](/img/structure/B3366026.png)





